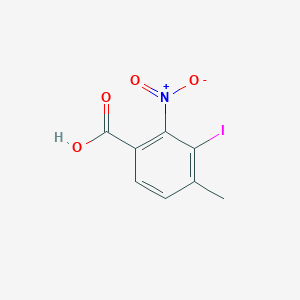3-Iodo-4-methyl-2-nitrobenzoic acid
CAS No.:
Cat. No.: VC14428854
Molecular Formula: C8H6INO4
Molecular Weight: 307.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6INO4 |
|---|---|
| Molecular Weight | 307.04 g/mol |
| IUPAC Name | 3-iodo-4-methyl-2-nitrobenzoic acid |
| Standard InChI | InChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | JJEOBMVZKBUYAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])I |
Introduction
Chemical and Physical Properties
Structural and Molecular Data
The compound’s nitro and iodine substituents contribute to its high density (estimated >2.0 g/cm³ based on analogues) , while its limited water solubility aligns with typical aromatic nitro compounds .
Synthesis Methods
Diazotization-Iodination Strategy
The most common synthesis involves diazotization of 3-amino-4-methyl-2-nitrobenzoic acid followed by iodination :
-
Diazotization: 3-Amino-4-methyl-2-nitrobenzoic acid is treated with sodium nitrite () in a sulfuric acid medium at 0–5°C to form a diazonium salt .
-
Iodination: The diazonium intermediate is reacted with potassium iodide () at room temperature, yielding 3-iodo-4-methyl-2-nitrobenzoic acid with a reported yield of 70–84% .
Reaction Conditions:
-
Temperature: 0–20°C
-
Solvents: DMSO, aqueous
-
Key Byproducts: Unreacted starting material and deiodinated derivatives .
Alternative Pathways
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s iodine and nitro groups enable further functionalization, making it critical for constructing:
-
Covalent kinase inhibitors: Electrophilic warheads targeting cysteine residues in proteins (e.g., KRAS G12C inhibitors) .
-
Anticancer agents: Derivatives with nitro groups exhibit cytotoxicity via DNA intercalation.
Case Study: KRAS Inhibitor Development
Research Findings and Innovations
Recent Advances in Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume